(R)-2-Amino-2-(4-aminophenyl)acetic acid
Description
®-2-Amino-2-(4-aminophenyl)acetic acid , also known as (4-Aminophenyl)acetic acid , is a chemical compound with the molecular formula C₈H₉NO₂ . It belongs to the class of organic compounds known as phenylacetic acids . The compound consists of an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a phenyl ring. Its systematic IUPAC name is (4-Aminophenyl)acetic acid .
Synthesis Analysis
One of the methods for synthesizing (4-Aminophenyl)acetic acid involves the hydrolysis of 4-aminophenylacetonitrile using a nitrilase enzyme. The enzyme, produced by Alcaligenes faecalis, converts the nitrile group to the corresponding carboxylic acid. This bioprocess yields (4-Aminophenyl)acetic acid from 4-aminophenylacetonitrile under optimized conditions .
Molecular Structure Analysis
The molecular formula of (4-Aminophenyl)acetic acid is C₈H₉NO₂ . It consists of a phenyl ring (with an amino group and a carboxylic acid group attached) and a methyl group. The compound’s 3D structure reveals the arrangement of atoms in space .
Chemical Reactions Analysis
(4-Aminophenyl)acetic acid can participate in various chemical reactions. For instance, it can undergo esterification with acetic anhydride to form paracetamol (acetaminophen). The reaction involves the replacement of the hydroxyl group (-OH) in (4-Aminophenyl)acetic acid with an acetyl group (-COCH₃) from acetic anhydride. The resulting product, paracetamol, is a widely used analgesic and antipyretic drug .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
(2R)-2-amino-2-(4-aminophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASNXLDNAKYSG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529852 | |
Record name | (2R)-Amino(4-aminophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(4-aminophenyl)acetic acid | |
CAS RN |
35619-39-7 | |
Record name | (2R)-Amino(4-aminophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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